molecular formula C10H5FN2 B13655021 5-Fluoroisoquinoline-3-carbonitrile

5-Fluoroisoquinoline-3-carbonitrile

Cat. No.: B13655021
M. Wt: 172.16 g/mol
InChI Key: JVHYPOCGEUXKRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Baltz–Schiemann Reaction: One common method for synthesizing fluorinated isoquinolines, including 5-Fluoroisoquinoline-3-carbonitrile, involves the .

    Cyclization of Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoroisoquinoline-3-carbonitrile can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where the fluorine atom can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted isoquinolines.

Mechanism of Action

The precise mechanism of action for 5-Fluoroisoquinoline-3-carbonitrile is not fully elucidated. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

  • 5-Fluoroisoquinoline
  • 3-Fluoroisoquinoline
  • 4-Fluoroisoquinoline

Comparison: 5-Fluoroisoquinoline-3-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the isoquinoline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to other fluorinated isoquinolines .

Properties

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

IUPAC Name

5-fluoroisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H5FN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H

InChI Key

JVHYPOCGEUXKRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N=C2)C#N)C(=C1)F

Origin of Product

United States

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